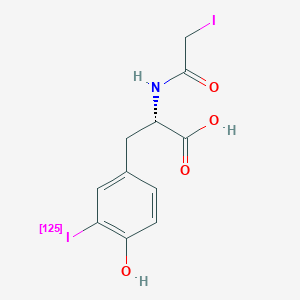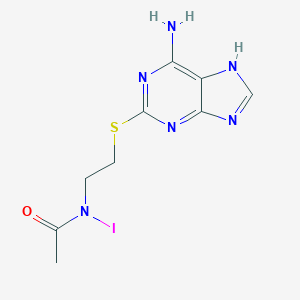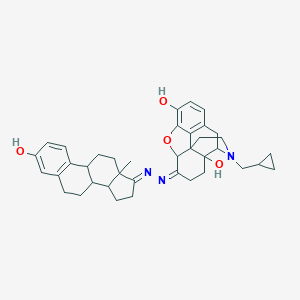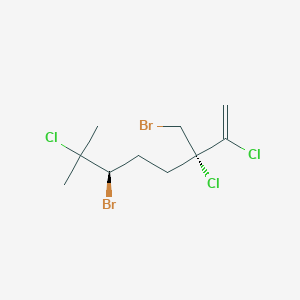
2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate, also known as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is a yellow tetrazolium salt that is widely used in scientific research. It is a common reagent used in cell biology and biochemistry to determine cell viability and proliferation.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate is based on its conversion into formazan by mitochondrial enzymes in living cells. The formazan produced is insoluble in aqueous solutions and accumulates in living cells, allowing for the measurement of cell viability and proliferation.
Biochemical and Physiological Effects:
This compound is not known to have any significant biochemical or physiological effects on living cells. It is a non-toxic reagent that is widely used in cell biology and biochemistry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate has several advantages over other cell viability assays. It is a simple and reliable assay that is easy to perform. It is also a relatively inexpensive assay that can be used to assess the viability of a large number of cells. However, this compound has some limitations. It is a colorimetric assay that requires the use of a spectrophotometer to measure the absorbance of the formazan product. It is also sensitive to the pH of the culture medium and can produce variable results under different pH conditions.
Direcciones Futuras
There are several future directions for the use of 2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate in scientific research. One potential application is in the development of new drugs and therapies for cancer. This compound can be used to assess the cytotoxicity of new drugs and determine their effectiveness in killing cancer cells. Another potential application is in the field of tissue engineering. This compound can be used to assess the viability and proliferation of cells in tissue-engineered constructs, allowing for the optimization of tissue-engineering protocols. Overall, this compound is a versatile and widely used reagent in scientific research with many potential applications in the future.
Métodos De Síntesis
2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate is synthesized by a reaction between 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide and N-methyl dibenzopyrazine methyl sulfate. The reaction produces a yellow tetrazolium salt, which is then purified and dried.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino)pyridinium perchlorate is widely used in scientific research to determine cell viability and proliferation. It is used as a colorimetric assay to assess the metabolic activity of cells. The assay works by converting this compound into a purple formazan product by mitochondrial enzymes in living cells. The amount of formazan produced is directly proportional to the number of viable cells.
Propiedades
Número CAS |
145234-89-5 |
|---|---|
Fórmula molecular |
C16H20ClN3O4 |
Peso molecular |
353.8 g/mol |
Nombre IUPAC |
4-[(E)-(2,3-dimethylpyridin-1-ium-1-yl)iminomethyl]-N,N-dimethylaniline;perchlorate |
InChI |
InChI=1S/C16H20N3.ClHO4/c1-13-6-5-11-19(14(13)2)17-12-15-7-9-16(10-8-15)18(3)4;2-1(3,4)5/h5-12H,1-4H3;(H,2,3,4,5)/q+1;/p-1/b17-12+; |
Clave InChI |
ZCFRILDDVXISEZ-KCUXUEJTSA-M |
SMILES isomérico |
CC1=C([N+](=CC=C1)/N=C/C2=CC=C(C=C2)N(C)C)C.[O-]Cl(=O)(=O)=O |
SMILES |
CC1=C([N+](=CC=C1)N=CC2=CC=C(C=C2)N(C)C)C.[O-]Cl(=O)(=O)=O |
SMILES canónico |
CC1=C([N+](=CC=C1)N=CC2=CC=C(C=C2)N(C)C)C.[O-]Cl(=O)(=O)=O |
Sinónimos |
Pyridinium, 2,3-dimethyl-1-(((4-(dimethylamino)phenyl)methylene)amino) -, perchlorate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



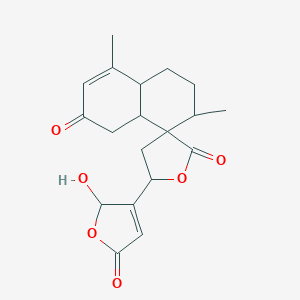


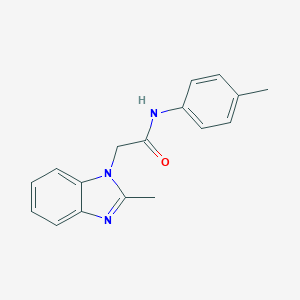

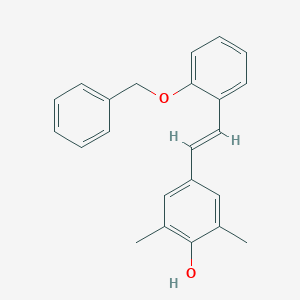
![(3Z)-4-(4-bromophenyl)-3-[(4-bromophenyl)methylidene]-1,5-diphenyl-4H-pyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B233411.png)
